molecular formula C30H42O6 B3029952 3-O-(2'E,4'Z-decadienoyl)ingenol CAS No. 84680-59-1

3-O-(2'E,4'Z-decadienoyl)ingenol

Cat. No. B3029952
CAS RN: 84680-59-1
M. Wt: 498.6 g/mol
InChI Key: XMXZQPNIMGCMHC-JFSCPWEMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-O-(2’E,4’Z-decadienoyl)ingenol is a natural diterpene . It exhibits significant anticomplement activity with an IC50 of 89.5 μM . It’s a major diterpenoid of Euphorbia kansui and could convert into ingenol after processing Euphorbia kansui with vinegar .


Chemical Reactions Analysis

3-O-(2’E,4’Z-decadienoyl)ingenol, a major diterpenoid of Euphorbia kansui, could convert into ingenol after processing Euphorbia kansui with vinegar . The specific chemical reactions involved in this process are not detailed in the available resources.

Scientific Research Applications

Anticomplement Activity

3-O-(2’E,4’Z-Decadienoyl)ingenol: has been studied for its potent anticomplement activity. The complement system plays a crucial role in immune responses, inflammation, and tissue homeostasis. By inhibiting complement activation, this compound may have therapeutic implications in various conditions related to complement dysregulation . The IC50 (half-maximal inhibitory concentration) for its anticomplement activity is approximately 89.5 μM .

Apoptosis Induction

Research has explored the apoptotic effects of 3-O-(2’E,4’Z-Decadienoyl)ingenol . Specifically, it induces apoptosis in intestinal epithelial cells via the mitochondrial pathway. This property could be relevant in cancer research or other contexts where apoptosis modulation is essential .

Cell Division Inhibition

Diterpenes from the roots of Euphorbia kansui , including 3-O-(2’E,4’Z-Decadienoyl)ingenol , have demonstrated in vitro effects on cell division. Such inhibition could be valuable in understanding cell cycle regulation and potentially identifying novel therapeutic targets .

Other Potential Applications

While the above fields are well-documented, there may be additional applications worth exploring. Researchers could investigate its effects on inflammation, wound healing, or other biological processes. However, further studies are needed to uncover these potential applications.

Li, G., et al. Anticomplement activity of compounds isolated from the roots of Euphorbia kansui. J. Korean Soc. Appl. Biol. Chem. 54, 159-162 (2011). Jing Gao, et al. J Ethnopharmacol. 3-O-(2’E,4’Z-decadienoyl)-20-O-acetylingenol induces apoptosis in intestinal epithelial cells of rats via mitochondrial pathway; Li-Yan Wang, et al. J Nat Prod. Diterpenes from the roots of Euphorbia kansui and their in vitro effects on the cell division of Xenopus.

Future Directions

The future directions of research on 3-O-(2’E,4’Z-decadienoyl)ingenol could involve exploring the underlying mechanisms of toxicity reduction without compromising the pharmacological effects of Euphorbia kansui stir-fried with vinegar . Further studies could also focus on the potential therapeutic applications of 3-O-(2’E,4’Z-decadienoyl)ingenol, given its significant anticomplement activity .

properties

IUPAC Name

[(1S,4S,5S,6R,9S,10R,12R,14R)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (2E,4Z)-deca-2,4-dienoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42O6/c1-6-7-8-9-10-11-12-13-23(32)36-27-18(2)16-29-19(3)14-22-24(28(22,4)5)21(26(29)34)15-20(17-31)25(33)30(27,29)35/h10-13,15-16,19,21-22,24-25,27,31,33,35H,6-9,14,17H2,1-5H3/b11-10-,13-12+/t19-,21+,22-,24+,25-,27+,29+,30+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMXZQPNIMGCMHC-JFSCPWEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC=CC(=O)OC1C(=CC23C1(C(C(=CC(C2=O)C4C(C4(C)C)CC3C)CO)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C=C\C(=O)O[C@H]1C(=C[C@@]23[C@@]1([C@@H](C(=C[C@H](C2=O)[C@H]4[C@H](C4(C)C)C[C@H]3C)CO)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-O-(2'E,4'Z-decadienoyl)ingenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 3-O-(2'E,4'Z-decadienoyl)ingenol interact with biological systems, and what are the downstream effects?

A1: Research suggests that 3-O-(2'E,4'Z-decadienoyl)ingenol exhibits anticomplement activity by interfering with the classical pathway of the complement system. [] This pathway is a crucial part of the innate immune response, responsible for eliminating pathogens. While the exact mechanism remains unclear, the compound's ability to disrupt this pathway highlights its potential for modulating immune responses. [] Further, studies indicate that 3-O-EZ can be converted into other diterpenes like ingenol and 20-deoxyingenol when Kansui Radix is stir-fried with vinegar. [] This conversion significantly reduces the toxicity of Kansui Radix while preserving its water-draining activity. []

Q2: What is known about the structure of 3-O-(2'E,4'Z-decadienoyl)ingenol?

A2: While specific spectroscopic data is not provided in the provided research, we know that 3-O-(2'E,4'Z-decadienoyl)ingenol is a diterpene with an ingenol skeleton. [] This means it is a natural product derived from isoprene units, often found in plants. It is characterized by a 2'E,4'Z-decadienoyl group attached to the ingenol core at the 3-O position. [, , ]

Q3: Are there any insights into the structure-activity relationship of 3-O-(2'E,4'Z-decadienoyl)ingenol and its analogs?

A3: Research indicates that the position of the decadienoyl group on the ingenol skeleton is crucial for its activity. [, ] For instance, 20-O-(2′E,4′Z‐decadienoyl) ingenol, where the decadienoyl group is attached at the 20-O position, exhibits both topoisomerase II inhibitory activity and inhibitory activity on cell proliferation. [] In contrast, 3-O-(2'E,4'Z-decadienoyl)ingenol, with the same group at the 3-O position, does not demonstrate these activities. [] This difference highlights the importance of the substituent's position for biological activity. Additionally, the conversion of 3-O-(2'E,4'Z-decadienoyl)ingenol to ingenol and 20-deoxyingenol through stir-frying with vinegar significantly reduces its toxicity, suggesting the role of the decadienoyl group in its toxicity profile. []

Q4: What analytical methods are used to study 3-O-(2'E,4'Z-decadienoyl)ingenol?

A4: Various analytical techniques, including spectroscopy and chemical analysis, are employed to elucidate the structure of 3-O-(2'E,4'Z-decadienoyl)ingenol and other diterpenes isolated from Euphorbia kansui. [] Additionally, high-performance liquid chromatography (HPLC) methods are utilized to assess the conversion of 3-O-(2'E,4'Z-decadienoyl)ingenol to other diterpenes during processing. [] These methods allow researchers to quantify the compound and monitor its transformation under different conditions.

Q5: What are the potential applications of 3-O-(2'E,4'Z-decadienoyl)ingenol based on the available research?

A5: The research highlights the potential of 3-O-(2'E,4'Z-decadienoyl)ingenol as a tool for modulating the complement system, particularly the classical pathway. [] Given the role of this pathway in immunity and inflammation, understanding how 3-O-(2'E,4'Z-decadienoyl)ingenol interacts with it could lead to new therapeutic approaches for immune-related disorders.

Q6: Are there any toxicological concerns associated with 3-O-(2'E,4'Z-decadienoyl)ingenol?

A6: While specific toxicological data for 3-O-(2'E,4'Z-decadienoyl)ingenol is limited in the provided research, it is known that Euphorbia kansui, the plant from which this compound is derived, contains toxic diterpenes. [, ] Notably, processing techniques like stir-frying with vinegar can significantly reduce the toxicity of Kansui Radix by converting 3-O-EZ and other toxic diterpenes into less toxic compounds. [] This underscores the importance of proper processing and understanding the toxicity profiles of such natural products before their potential therapeutic application.

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